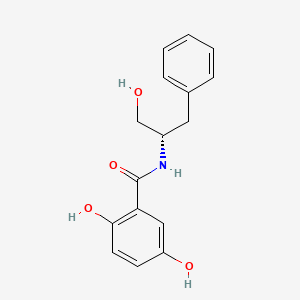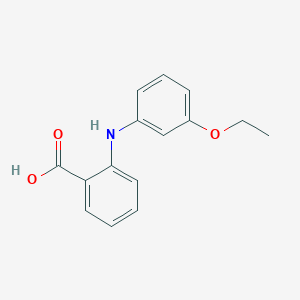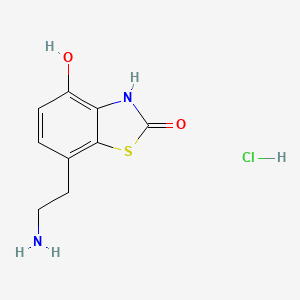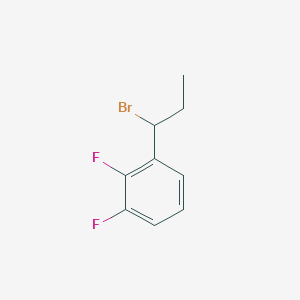
5-bromo-6-(methylsulfamoyl)-N-acetylindoline
Overview
Description
5-bromo-6-(methylsulfamoyl)-N-acetylindoline is a chemical compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-bromo-6-(methylsulfamoyl)-N-acetylindoline typically involves several steps. One common method is the electrophilic substitution of the aromatic core of indoline at the C-5 position using brominating agents . The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as iron(III) bromide. Industrial production methods may involve large-scale bromination reactions followed by purification processes to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
5-bromo-6-(methylsulfamoyl)-N-acetylindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-bromo-6-(methylsulfamoyl)-N-acetylindoline involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to inhibit certain tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparison with Similar Compounds
5-bromo-6-(methylsulfamoyl)-N-acetylindoline can be compared with other indoline derivatives such as:
5-bromoindole-2-carboxylic acid hydrazone: This compound also contains a bromine atom at the C-5 position and has shown anticancer activity.
5-methylsulfamoyl-N-acetylindoline: Similar to this compound but lacks the bromine atom, which may affect its biological activity and chemical reactivity.
The presence of the bromine atom in this compound makes it unique and potentially more effective in certain applications compared to its analogs.
Properties
CAS No. |
107144-43-4 |
|---|---|
Molecular Formula |
C11H13BrN2O3S |
Molecular Weight |
333.20 g/mol |
IUPAC Name |
1-acetyl-5-bromo-N-methyl-2,3-dihydroindole-6-sulfonamide |
InChI |
InChI=1S/C11H13BrN2O3S/c1-7(15)14-4-3-8-5-9(12)11(6-10(8)14)18(16,17)13-2/h5-6,13H,3-4H2,1-2H3 |
InChI Key |
NMLHNSZQOBHRSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)NC)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(3-Methoxy-4-nitrophenyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B8313648.png)
![2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]thiazole](/img/structure/B8313650.png)
![5-chloro-2-ethyl-9-methyl-13-phenylmethoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8313652.png)

